3-fluoro-4-methoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O4S2/c1-27-18-7-6-15(12-16(18)21)29(25,26)22-14-5-4-13-8-9-23(17(13)11-14)20(24)19-3-2-10-28-19/h2-7,10-12,22H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYBSDPLDJKGYCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CS4)C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-methoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide typically involves multiple steps, including the formation of the indole core, the introduction of the thiophene-2-carbonyl group, and the attachment of the benzenesulfonamide moiety. Common synthetic methods include:
Formation of Indole Core: This can be achieved through Fischer indole synthesis or other indole-forming reactions.
Introduction of Thiophene-2-carbonyl Group: This step often involves acylation reactions using thiophene-2-carbonyl chloride.
Attachment of Benzenesulfonamide Moiety: This can be done through sulfonamide formation reactions using benzenesulfonyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonamide nitrogen and electron-deficient aromatic rings serve as primary sites for nucleophilic substitution.
| Reaction Type | Conditions/Reagents | Outcome | Source |
|---|---|---|---|
| Sulfonamide Alkylation | Alkyl halides (e.g., CH₃I), K₂CO₃, DMF, 60°C | Substitution at sulfonamide nitrogen to form N-alkyl derivatives | |
| Aromatic Fluorine Displacement | Amines (e.g., piperidine), CuI, DMSO, 120°C | Replacement of fluorine atom on benzene ring with amine groups |
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The fluorine atom at the 3-position of the benzene ring is highly susceptible to nucleophilic aromatic substitution due to electron-withdrawing effects from adjacent methoxy and sulfonamide groups.
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Thiophene-2-carbonyl group stabilizes intermediates via conjugation, enhancing reaction rates.
Oxidation and Reduction Reactions
Functional groups undergo redox transformations under controlled conditions.
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The indoline moiety is prone to oxidation, forming an indole structure, which alters electronic properties and biological activity .
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Reductive cleavage of the thiophene-carbonyl group modifies steric bulk, impacting target binding.
Hydrolysis Reactions
Cleavage of carbonyl and sulfonamide linkages under acidic/basic conditions.
| Reaction Type | Conditions/Reagents | Outcome | Source |
|---|---|---|---|
| Amide Hydrolysis | 6M HCl, reflux, 12h | Cleavage of thiophene-2-carbonyl-indoline bond to yield carboxylic acid | |
| Sulfonamide Hydrolysis | NaOH (aq), 100°C, 24h | Degradation to 3-fluoro-4-methoxybenzenesulfonic acid and amine byproduct |
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Hydrolysis kinetics depend on steric hindrance from the indoline and thiophene groups.
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Methoxy substituents stabilize intermediates via resonance during hydrolysis.
Coupling Reactions
Palladium-catalyzed cross-couplings enable structural diversification.
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The indoline C4 position shows higher reactivity in cross-couplings compared to other sites due to reduced steric hindrance .
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Copper-free conditions minimize side reactions with sulfur-containing thiophene .
Cycloaddition and Ring-Opening Reactions
The thiophene and indoline systems participate in cycloadditions.
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Thiophene’s electron-rich nature facilitates [4+2] cycloadditions with electron-deficient dienophiles.
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Ring-opening of indoline generates reactive intermediates for further functionalization .
Photochemical Reactions
UV-induced transformations enhance structural complexity.
| Reaction Type | Conditions/Reagents | Outcome | Source |
|---|---|---|---|
| C-S Bond Cleavage | UV (254 nm), MeCN, 6h | Homolytic cleavage of sulfonamide C-S bond | |
| Thiophene Dimerization | UV (365 nm), benzene, 12h | [2+2] Cycloaddition between thiophene carbonyl groups |
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Photoreactions enable access to non-thermodynamic products, useful in prodrug design.
Key Mechanistic Insights:
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Electronic Effects :
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The 3-fluoro-4-methoxybenzene ring directs electrophiles to the C5 position via resonance and inductive effects.
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Thiophene-2-carbonyl stabilizes radical intermediates during photochemical reactions.
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Steric Influences :
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Indoline N-substituents hinder nucleophilic attack at the sulfonamide nitrogen.
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Methoxy groups reduce reaction rates in SNAr pathways compared to unsubstituted analogs.
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Catalytic Specificity :
Scientific Research Applications
Anticancer Potential
Recent studies have indicated that compounds similar to 3-fluoro-4-methoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide exhibit significant anticancer activity. For instance:
- Compounds with similar sulfonamide structures have been evaluated for their efficacy against various cancer cell lines. In vitro studies demonstrated that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells, suggesting their potential as anticancer agents .
Antimicrobial Activity
The antimicrobial properties of sulfonamides are well-documented. Research has shown that derivatives of this compound can effectively target multidrug-resistant pathogens, including:
- E. coli
- K. pneumoniae
- S. aureus
These findings indicate that the compound could serve as a foundational structure for developing new antimicrobial agents capable of overcoming antibiotic resistance .
Enzyme Inhibition
The compound's sulfonamide functional group may also impart enzyme inhibitory properties. Studies have highlighted the potential for such compounds to act as inhibitors for enzymes like α-glucosidase and acetylcholinesterase, which are relevant in the treatment of diabetes and Alzheimer's disease .
Case Study 1: Anticancer Activity Evaluation
A study conducted on a series of benzenesulfonamides, including derivatives similar to the target compound, revealed promising results in inhibiting tumor growth in vitro. The National Cancer Institute (NCI) evaluated these compounds against a panel of cancer cell lines, demonstrating significant cytotoxic effects and highlighting potential pathways for further development .
Case Study 2: Antimicrobial Efficacy
In another investigation, derivatives were tested against both Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the sulfonamide structure enhanced antimicrobial activity significantly, pointing towards the importance of structural diversity in developing effective antimicrobial agents .
Mechanism of Action
The mechanism of action of 3-fluoro-4-methoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Substituent Effects on the Benzene Ring
- Fluorine vs. Chlorine/Bromine :
The target compound’s 3-fluoro substituent contrasts with chloro- or bromo-substituted analogs (e.g., compounds in ). Fluorine’s smaller size and higher electronegativity may improve target selectivity compared to bulkier halogens, as observed in antimicrobial sulfonamides where chloro groups enhance potency but reduce solubility . - Methoxy vs. Methyl or Halogen :
The 4-methoxy group in the target compound likely increases solubility relative to methyl or halogen substituents. For instance, methyl sulfonyl groups in pesticide sulfonamides () prioritize stability, whereas methoxy groups in pharmaceuticals balance solubility and membrane permeability .
Indoline Scaffold Modifications
- Thiophene-2-Carbonyl vs. Benzoyl :
The thiophene-2-carbonyl group introduces sulfur-based π-π interactions, differing from benzoyl-containing indole derivatives (e.g., ). Thiophene’s aromaticity and lower electron density may alter binding to hydrophobic enzyme pockets compared to benzoyl groups .
Sulfonamide Linker Variations N-Linked Indoline vs. Triazole or Pyrimidine: The indoline scaffold distinguishes the target compound from triazole-based sulfonamides () or pyrimidine-linked analogs ().
Spectroscopic Characterization
- IR Spectroscopy :
The absence of νC=O (~1663–1682 cm⁻¹) in triazole derivatives () contrasts with the target compound’s thiophene carbonyl (expected ~1680 cm⁻¹) and sulfonamide S=O (~1350 cm⁻¹). The NH stretch (~3278–3414 cm⁻¹) confirms the sulfonamide’s thione tautomer, consistent with tautomerization trends in . - NMR Analysis :
The fluorine atom’s deshielding effect would distinguish ¹⁹F-NMR signals from chloro/bromo analogs. Methoxy protons (~δ 3.8–4.0 ppm) and thiophene protons (~δ 7.0–7.5 ppm) provide structural confirmation .
Data Tables
Table 2: Spectroscopic Signatures
| Functional Group | IR (cm⁻¹) | ¹H-NMR (ppm) | ¹³C-NMR (ppm) |
|---|---|---|---|
| Sulfonamide S=O | 1340–1360 | – | 125–130 |
| Thiophene C=O | 1680–1700 | – | 165–170 |
| Methoxy (-OCH₃) | – | 3.8–4.0 (s, 3H) | 55–60 |
Q & A
Q. What strategies mitigate polymorphism issues during crystallization?
- Methodology :
- Solvent Screening : Test 10+ solvent systems (e.g., EtOH/water, acetone/heptane) to isolate thermodynamically stable Form I .
- Seeding : Introduce pre-formed Form I crystals to supersaturated solutions to suppress competing polymorphs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
